3-(3-氯苯基)-3-苯基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

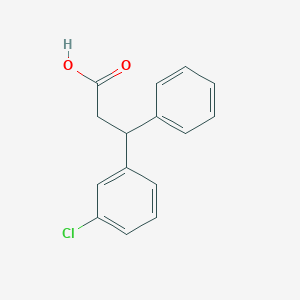

“3-(3-Chlorophenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is also known by several synonyms such as 3-3-chlorophenyl propanoic acid, 3-3-chlorophenyl propionic acid, benzenepropanoic acid, 3-chloro, 3-chlorobenzenepropanoic acid, 3-3-chloro-phenyl-propionic acid, 3-chlorophenyl-3-propanoic acid, 3-chlorohydrocinnamic acid, acmc-1ch2q, benzenepropanoic acid,3-chloro, 3-3-chlorophenyl propanoicacid .

Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” consists of a propanoic acid group attached to a phenyl group and a 3-chlorophenyl group . The presence of the chlorine atom on the phenyl ring can significantly affect the compound’s reactivity and properties.Physical And Chemical Properties Analysis

The molecular weight of “3-(3-Chlorophenyl)-3-phenylpropanoic acid” is approximately 184.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.科学研究应用

GABAB受体拮抗剂合成:

- 3-(3-氯苯基)-3-苯基丙酸化合物因其作为GABAB受体拮抗剂的潜力而被探索。它已通过多种方法合成,包括苯乙烯的自由基加成和环氧化物的亚硫酸盐开环。这些化合物在GABAB受体位点对GABA和巴氯芬的拮抗特性进行了研究(Abbenante & Prager, 1992)。

化学酶学合成:

- 该化合物被认为是光学纯托莫西汀盐酸盐和氟西汀盐酸盐(抗抑郁药)的潜在前体。已经对其化学合成和使用猪胰腺脂肪酶作为生物催化剂的S-异构体的酶促制备进行了研究(Zhao et al., 2014)。

分子结构分析:

- 3-(3-氯苯基)-3-苯基丙酸的衍生物的分子结构,如2-苯甲酰胺基-3-(对氯苯基)丙烯酸,已被分析以了解分子间氢键的稳定性。该分析提供了对该化合物的化学行为和潜在应用的见解(Palmer, Richards, & Lisgarten, 1995)。

合成和生物活性:

- 3-(3-氯苯基)-3-苯基丙酸的衍生物已被合成并评估了它们的抗癌、抗结核和抗菌活性。这些研究有助于开发新的治疗剂(Popat et al., 2004)。

光化学研究:

- 3-(3-氯苯基)-3-苯基丙酸的取代酯的光化学已被研究以了解自由基对和离子对的形成,这对于推进有机光化学的知识非常重要(DeCosta & Pincock, 1993)。

生物合成研究:

- 3-羟基-3-苯基丙酸是一种相关化合物,已被研究为苯甲酸和水杨酸生物合成中的中间体。这项研究有助于了解植物中的代谢途径(Jarvis, Schaaf, & Oldham, 2000)。

C-H键交叉偶联:

- 该化合物已被用于酚类衍生物的间位C-H芳基化和甲基化研究,利用U形模板。这项研究对于开发有机合成的新方法非常重要(Wan, Dastbaravardeh, Li, & Yu, 2013)。

属性

IUPAC Name |

3-(3-chlorophenyl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-13-8-4-7-12(9-13)14(10-15(17)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWFEBLGVWKAGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)-3-phenylpropanoic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-cyclohex-1-en-1-ylethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2783559.png)

![N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide](/img/structure/B2783560.png)

![[3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2783563.png)

![2-(butylthio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2783572.png)

![8a-(hydroxymethyl)-hexahydro-1H-imidazolidino[4,3-c]morpholin-3-one](/img/structure/B2783580.png)